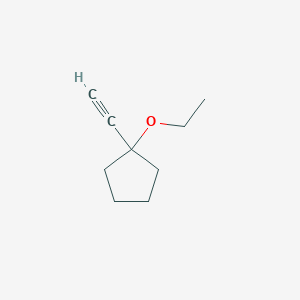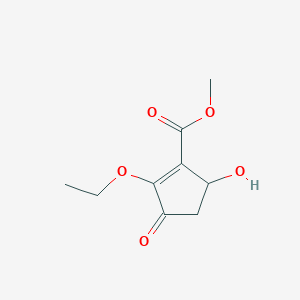![molecular formula C11H21NOSi2 B136693 3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine CAS No. 134391-72-3](/img/structure/B136693.png)
3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a pyridine derivative that is commonly used as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine as a catalyst involves its ability to activate certain functional groups in organic molecules, thereby facilitating chemical reactions. It acts as a Lewis acid, which can accept a pair of electrons from a Lewis base to form a new bond.
Biochemische Und Physiologische Effekte
3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine has not been extensively studied for its biochemical and physiological effects in living organisms. However, it is known to be relatively non-toxic and is not expected to have any significant adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine as a catalyst in lab experiments is its high catalytic activity and selectivity. It can also be easily synthesized and is relatively inexpensive. However, one of the limitations of using this compound is its sensitivity to air and moisture, which can affect its stability and reactivity.
Zukünftige Richtungen
There are several potential future directions for research on 3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine. One area of interest is the development of new synthetic methods using this compound as a catalyst. Another potential application is in the field of materials science, where it could be used as a precursor for the synthesis of new materials with unique properties. Additionally, further research could be conducted to investigate the biochemical and physiological effects of this compound in living organisms.
In conclusion, 3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine is a versatile and useful compound that has potential applications in various fields of science. Its unique properties and high catalytic activity make it a valuable tool for organic synthesis reactions. Further research is needed to fully understand its potential applications and to explore new areas of research.
Synthesemethoden
The synthesis of 3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine involves the reaction of pyridine with chlorotrimethylsilane in the presence of a catalyst such as aluminum chloride. The resulting product is then treated with trimethylsilyl chloride to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine has been extensively studied for its potential applications in various fields of science. It is commonly used as a catalyst in organic synthesis reactions, including the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Eigenschaften
CAS-Nummer |
134391-72-3 |
|---|---|
Produktname |
3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine |
Molekularformel |
C11H21NOSi2 |
Molekulargewicht |
239.46 g/mol |
IUPAC-Name |
trimethyl-(4-trimethylsilyloxypyridin-3-yl)silane |
InChI |
InChI=1S/C11H21NOSi2/c1-14(2,3)11-9-12-8-7-10(11)13-15(4,5)6/h7-9H,1-6H3 |
InChI-Schlüssel |
WQFUKOZDRBGZOE-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=C(C=CN=C1)O[Si](C)(C)C |
Kanonische SMILES |
C[Si](C)(C)C1=C(C=CN=C1)O[Si](C)(C)C |
Synonyme |
Pyridine, 3-(trimethylsilyl)-4-[(trimethylsilyl)oxy]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



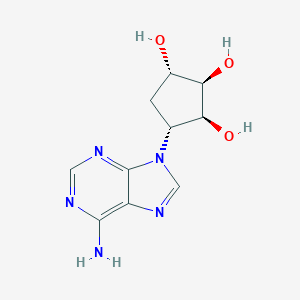
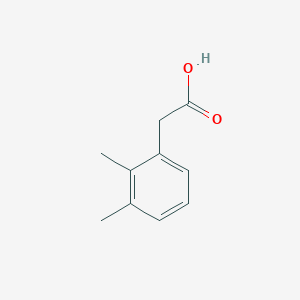
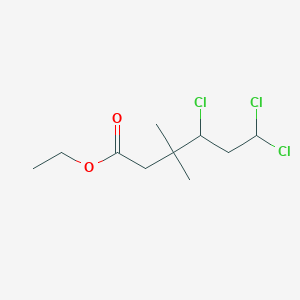
![(1R,3Z,5S,8Z,12Z,15S)-5,17-dihydroxy-18-[(2S)-1-hydroxypropan-2-yl]-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one](/img/structure/B136618.png)
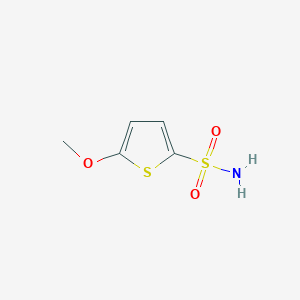
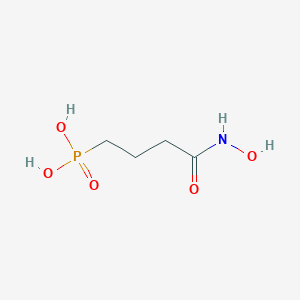
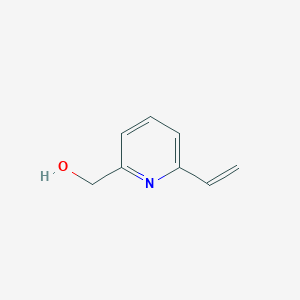
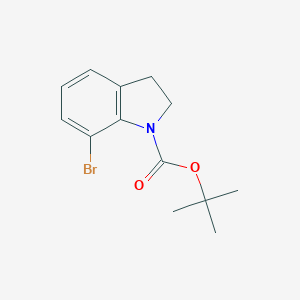
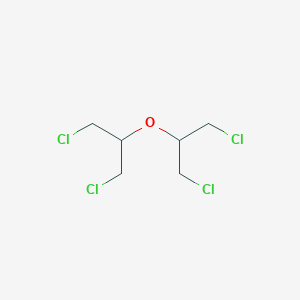
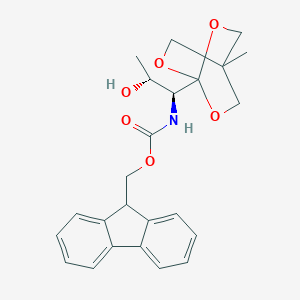
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B136633.png)
